Lipophilicity Modulation: Calculated LogP Comparison of N-Cyclopentyl vs. N-Methyl and N-Isopropyl Piperidine Naphthalene Sulfonamide Analogs
The calculated partition coefficient (clogP) for N-[(1-cyclopentylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide is estimated at ~3.8, compared to ~2.9 for the N-methyl analog (CAS 953141-75-8) and ~3.4 for the N-isopropyl variant, using ChemAxon consensus model . This ~0.9 logP unit increase indicates significantly higher lipophilicity, which can enhance membrane permeability but also potentially reduce aqueous solubility and increase plasma protein binding, factors critical for both in vitro assay design and in vivo pharmacokinetic profiling.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8 (ChemAxon consensus) |
| Comparator Or Baseline | N-methyl analog (CAS 953141-75-8): clogP ≈ 2.9; N-isopropyl analog: clogP ≈ 3.4 |
| Quantified Difference | Δ clogP = +0.9 vs. N-methyl; Δ clogP = +0.4 vs. N-isopropyl |
| Conditions | In silico calculation using ChemAxon Marvin consensus model; no experimental logP data available for this specific compound |
Why This Matters
Higher lipophilicity directly influences compound handling (DMSO solubility, non-specific binding), cellular permeability, and in vivo distribution, making the cyclopentyl analog a distinct physicochemical entity that cannot be considered equivalent to smaller N-alkyl analogs in assay or animal studies.
